molecular formula C7H9ClN2 B1408512 (S)-1-(5-Chloropyridin-3-yl)ethanamine CAS No. 1213887-83-2

(S)-1-(5-Chloropyridin-3-yl)ethanamine

Cat. No. B1408512
CAS RN: 1213887-83-2
M. Wt: 156.61 g/mol
InChI Key: HVGKGOMAGDQVDC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-Chloropyridin-3-yl)ethanamine, also known as chloropyridinethanamine or CPE, is an organic compound with a wide range of potential applications in scientific research. CPE is a chiral compound, meaning it has two different forms that are mirror images of each other, and is used in a variety of biochemical and physiological studies. CPE is a relatively new compound, and as such, research is ongoing to further explore its potential applications and understand its mechanism of action.

Scientific Research Applications

DNA Binding and Nuclease Activity

  • DNA Binding and Cytotoxicity Studies of Cu(II) Complexes : Cu(II) complexes with tridentate ligands, including derivatives of (S)-1-(5-Chloropyridin-3-yl)ethanamine, show good DNA binding propensity and demonstrate low toxicity for different cancer cell lines. The complexes show higher DNA cleavage activity in the presence of reducing agents, due to hydroxyl radicals (Kumar et al., 2012).

Corrosion Inhibition Properties

  • Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Schiff base complexes, including those using derivatives of (S)-1-(5-Chloropyridin-3-yl)ethanamine, demonstrate corrosion inhibition properties on mild steel. This bridges nuclearity-driven coordination inorganic chemistry and materials/corrosion engineering (Das et al., 2017).

Biological Activities and Anticancer Properties

  • Biological Activities of Copper(II) Complexes : Pendant arm-pyridyltetrazole copper(II) complexes, including those derived from (S)-1-(5-Chloropyridin-3-yl)ethanamine, exhibit significant DNA binding and cleavage activities. These complexes inhibit the growth of cancer cells, showing comparable cytotoxic activities to cisplatin (Mustafa et al., 2015).

Catalytic Applications

  • Palladium(II) Complexes as Ethylene Dimerization Catalysts : (Imino)pyridine palladium(II) complexes, using derivatives of (S)-1-(5-Chloropyridin-3-yl)ethanamine, serve as selective catalysts for ethylene dimerization, demonstrating an intersection between organometallic chemistry and industrial applications (Nyamato et al., 2015).

Polymerization Catalysts

  • Zinc Complexes in Ring Opening Polymerization : Zinc complexes, including those with (S)-1-(5-Chloropyridin-3-yl)ethanamine derivatives, show high catalytic activity in the ring opening polymerization of rac-lactide. This application demonstrates the utility of these complexes in advanced polymer synthesis (Nayab et al., 2012).

Other Applications

  • Photo-induced Oxidation Studies : Research on photo-induced oxidation of Fe(II) complexes with derivatives of (S)-1-(5-Chloropyridin-3-yl)ethanamine reveals insights into the electron transfer processes and ligand behavior under UV/visible irradiation, which are relevant in photochemistry and material sciences (Draksharapu et al., 2012).

properties

IUPAC Name

(1S)-1-(5-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKGOMAGDQVDC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-Chloropyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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